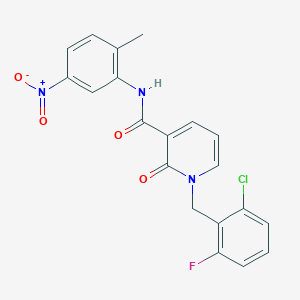

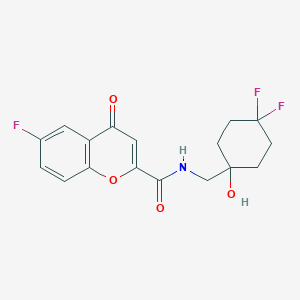

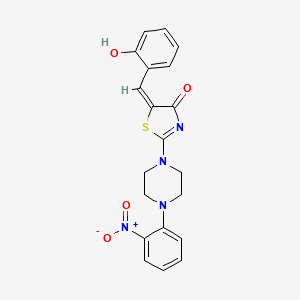

![molecular formula C20H15ClFN5O2S B2422348 N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897757-94-7](/img/structure/B2422348.png)

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.

BenchChem offers high-quality N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

- Isostructural Analysis : Kariuki et al. (2021) synthesized related compounds and performed structural characterization, revealing isostructural properties with triclinic symmetry. These findings provide insights into the molecular geometry of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

- Synthesis of Structural Analogs : Gündoğdu et al. (2017) designed and synthesized structural analogs as cytotoxic agents, exploring their potential in cancer treatment (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Pharmacological Properties

- Anticancer Potential : Lesyk et al. (2007) conducted a study on the anticancer evaluation of new thiazolo[3,2-b][1,2,4]triazol-6-ones, indicating their potential efficacy in treating various cancer cell lines (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).

- Antibacterial Activity : Bărbuceanu et al. (2009) synthesized a series of compounds incorporating thiazolo[3,2-b][1,2,4]triazole and tested their antibacterial effects, showing potential in combating bacterial infections (Bărbuceanu, Almajan, Şaramet, Draghici, Tarcomnicu, & Băncescu, 2009).

Biochemical Research

- Ethanol-Induced Oxidative Stress : Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for preventing ethanol-induced oxidative stress in mice, suggesting therapeutic potential in managing such conditions (Aktay, Tozkoparan, & Ertan, 2005).

Synthesis Methods

- Ultrasound Promoted Synthesis : Kumar and Sharma (2017) developed an efficient, eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, showcasing advancements in green chemistry (Kumar & Sharma, 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been found to exhibit significant activity against urease-positive microorganisms . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . It is a virulence factor found in various pathogenic microorganisms .

Mode of Action

Similar compounds have been found to inhibit the urease enzyme, thereby preventing the hydrolysis of urea . This inhibition could potentially disrupt the metabolic processes of urease-positive microorganisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

The compound likely affects the urease-catalyzed hydrolysis pathway. By inhibiting the urease enzyme, the compound prevents the breakdown of urea into ammonia and carbon dioxide . This disruption can affect the pH balance within the microorganism, which can lead to a variety of downstream effects, including impaired metabolic function and growth inhibition .

Pharmacokinetics

In silico pharmacokinetic studies of similar compounds have been summarized , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action would likely be the inhibition of growth or death of urease-positive microorganisms . By inhibiting the urease enzyme, the compound disrupts a critical metabolic pathway, which can lead to a variety of downstream effects that impair the microorganism’s ability to survive and proliferate .

Propiedades

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2S/c21-15-3-1-2-4-16(15)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)12-5-7-13(22)8-6-12/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXTGMUOWWNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

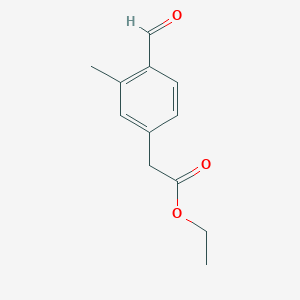

![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)

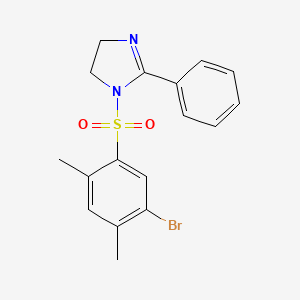

![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)

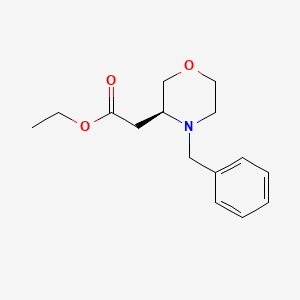

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)